Sunitinib, known by its molecular derivative Sunitinib-d10, is a small molecule tyrosine kinase inhibitor with significant clinical efficacy in the treatment of various malignancies. It was developed to overcome the limitations of earlier tyrosine kinase inhibitors, such as SU6668 and SU5416, which exhibited poor pharmacologic properties and limited efficacy1. Sunitinib has been approved by the US Food and Drug Administration for the treatment of advanced renal cell carcinoma and imatinib-refractory gastrointestinal stromal tumors (GISTs)16. Its broad-spectrum activity against receptor tyrosine kinases (RTKs) has positioned it as a standard of care in certain cancer therapies235678.
Sunitinib's mechanism of action is primarily through the inhibition of RTKs, including vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which are critical in angiogenesis and tumor growth1258. It also targets other kinases such as KIT, FLT3, CSF-1, and RET, which are implicated in various malignancies1. Sunitinib acts predominantly on tumor endothelium rather than directly on tumor cells, inhibiting endothelial cell proliferation and motility by suppressing VEGFR-2 signaling, leading to reduced tumor microvessel density and tumor growth2. Additionally, sunitinib has been shown to block the function of ATP-binding cassette (ABC) transporters like P-glycoprotein (ABCB1) and ABCG2, which may enhance the bioavailability of coadministered drugs3. It also deregulates tumor adaptation to hypoxia by inhibiting HIF-1alpha synthesis, which may contribute to its anticancer effect4. Furthermore, sunitinib inhibits the STAT3 and AKT signaling pathways, inducing apoptosis and growth arrest in various tumor cells79.
Sunitinib is the standard first-line therapy for advanced clear cell renal cell carcinoma (ccRCC). It inhibits ccRCC growth primarily through antiangiogenic mechanisms rather than direct targeting of tumor cells2. The inhibition of Stat3 by sunitinib in renal cell carcinoma induces tumor cell apoptosis and reduces immunosuppressive cells, which may enhance its antitumor efficacy7.
For GISTs that are resistant to imatinib, sunitinib has shown definitive efficacy. It targets mutations in Kit and PDGFRalpha, which are common in these tumors68. The multitargeted approach of sunitinib is crucial for the treatment of these malignancies56.
Sunitinib has demonstrated clinical activity in neuroendocrine, colon, and breast cancers in phase II studies1. It also shows potential in the treatment of pediatric medulloblastomas by inducing apoptosis and inhibiting cell proliferation through the inhibition of STAT3 and AKT pathways9.
Sunitinib directly inhibits catecholamine synthesis and secretion in pheochromocytoma tumor cells by blocking VEGFR-2 via PLC-γ-related pathways10. This suggests that sunitinib's action is not limited to antiangiogenic effects but also includes direct targeting of tumor cells.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: